molecular formula C14H18N2O5 B13220206 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid

2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid

Cat. No.: B13220206
M. Wt: 294.30 g/mol
InChI Key: RAAJUQJKOXASRX-UHFFFAOYSA-N
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Description

2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a phenyl ring and a carbamoyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino compound is then coupled with a phenylcarbamoyl acetic acid derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid involves the protection of amino groups to prevent unwanted side reactions during synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid is unique due to its specific combination of a phenyl ring, carbamoyl group, and tert-butoxycarbonyl-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]-3-oxopropanoic acid

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-10-6-4-9(5-7-10)15-11(17)8-12(18)19/h4-7H,8H2,1-3H3,(H,15,17)(H,16,20)(H,18,19)

InChI Key

RAAJUQJKOXASRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)CC(=O)O

Origin of Product

United States

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